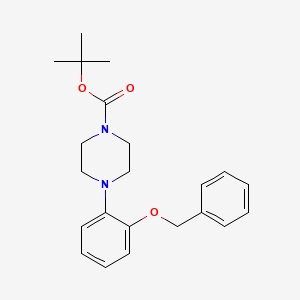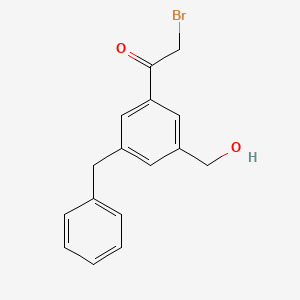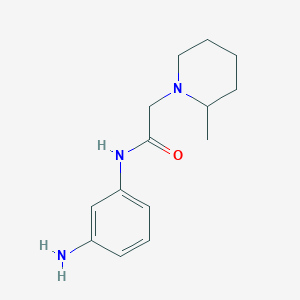
N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminophenyl group attached to a piperidine ring, which is further connected to an acetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via nucleophilic substitution reactions, where an appropriate aminophenyl halide reacts with the piperidine derivative.
Formation of the Acetamide Moiety: The final step involves the acylation of the aminophenyl-piperidine intermediate with an acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)ethanamide
- N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)propionamide
Uniqueness
N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
N-(3-aminophenyl)-2-(2-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-5-2-3-8-17(11)10-14(18)16-13-7-4-6-12(15)9-13/h4,6-7,9,11H,2-3,5,8,10,15H2,1H3,(H,16,18) |
InChI-Schlüssel |
FPBPFEWBJQOLJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CC(=O)NC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Benzimidazol-1-yl)phenyl]methanamine](/img/structure/B13876380.png)

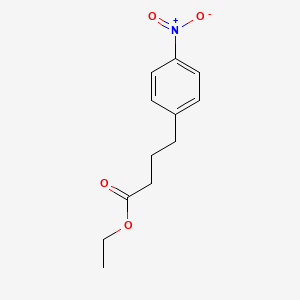

![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
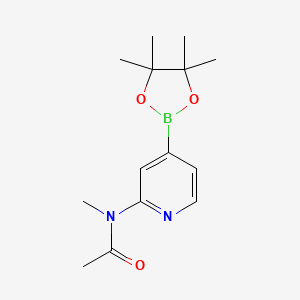
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
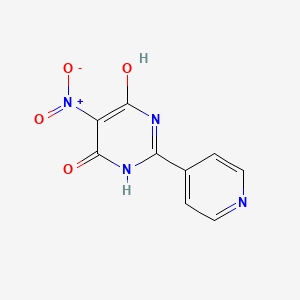

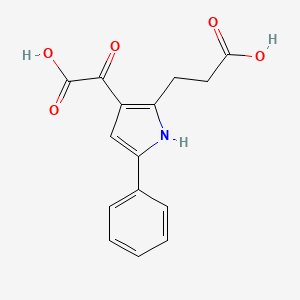
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
